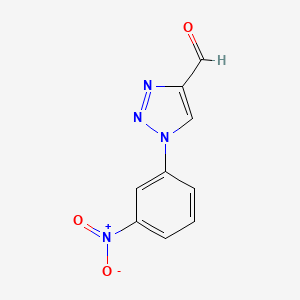

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a nitrophenyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics to combat resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of specific cellular pathways. This property positions it as a candidate for further development in cancer therapeutics .

Materials Science

Synthesis of Functional Materials

The unique structure of this compound allows it to be utilized in the synthesis of functional materials. It can serve as a precursor for creating polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their performance under stress conditions .

Fluorescent Probes

The compound's ability to form complexes with metal ions makes it suitable for use as a fluorescent probe. Studies indicate that it can selectively bind to certain metal ions, leading to fluorescence changes that can be used in sensing applications. This property is particularly useful in environmental monitoring and biochemical assays .

Agricultural Chemistry

Pesticide Development

There is growing interest in the use of this compound as a scaffold for developing new pesticides. Its derivatives have shown promising insecticidal and fungicidal activities in preliminary tests. These findings suggest that further exploration could lead to the development of effective agrochemicals with reduced environmental impact .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Polymer Applications

In another research project, scientists synthesized a series of polymers incorporating this compound. The resulting materials displayed enhanced mechanical properties and thermal stability compared to traditional polymers, demonstrating the compound's utility in materials science.

Mechanism of Action

The mechanism by which 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds such as:

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with the nitro group in the para position, which can affect its reactivity and biological activity.

1-(3-Aminophenyl)-1H-1,2,3-triazole-4-carbaldehyde: The amino group instead of the nitro group can lead to different chemical properties and applications.

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-methanol: The presence of a hydroxyl group instead of an aldehyde group can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Biological Activity

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, molecular mechanisms, and relevant case studies.

- Molecular Formula : C9H6N4O3

- Molecular Weight : 218.17 g/mol

- CAS Number : 944905-90-2

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes, including serine beta-lactamase and penicillin G acylase, suggesting that this compound may also inhibit or modulate enzyme activity through competitive inhibition or electrophilic substitution.

- Cell Signaling Pathways : The compound appears to influence cell signaling pathways that regulate apoptosis and oxidative stress responses. This modulation can lead to altered gene expression profiles in various cell types.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains. For instance, related triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Studies indicate that derivatives of triazoles can inhibit cancer cell proliferation. For example, compounds structurally similar to this compound have demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

- Antiviral Activity : The triazole ring structure is associated with antiviral properties, potentially inhibiting viral replication through interference with viral enzymes .

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various triazole derivatives on cancer cell lines, this compound was tested against human breast cancer (MCF-7) and colon cancer (HT29) cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to standard treatments .

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| MCF-7 | 12.5 | Comparable |

| HT29 | 10.0 | Comparable |

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to assess the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound displayed minimum inhibitory concentrations (MIC) that were effective in inhibiting bacterial growth.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 20 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via a multi-step procedure starting from substituted aniline derivatives. For example, analogous compounds like 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde are synthesized by reacting o-nitroaniline derivatives with sodium azide and aldehydes under Huisgen cycloaddition conditions. Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent choice (ethanol or DMF), and catalyst systems. Yields exceeding 85% are achievable with controlled stoichiometry and purification via recrystallization from absolute ethanol .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the triazole ring and nitrophenyl substituent. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies the aldehyde functional group (~1700 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using SHELXT or SHELXD. Refinement with SHELXL includes anisotropic displacement parameters for non-H atoms. WinGX or Olex2 software packages assist in visualization and validation of geometric parameters (bond lengths, angles) .

Advanced Research Questions

Q. What challenges arise in resolving structural ambiguities of this compound using X-ray crystallography, and how can they be addressed?

- Methodological Answer : Challenges include disorder in the nitrophenyl group or aldehyde moiety due to rotational flexibility. Mitigation strategies involve low-temperature data collection (100 K) to reduce thermal motion and twin refinement in SHELXL for overlapping lattices. High-resolution data (d < 0.8 Å) and Hirshfeld surface analysis further clarify electron density maps .

Q. How does the electronic nature of the 3-nitrophenyl group influence the reactivity of the triazole-4-carbaldehyde moiety in medicinal chemistry applications?

- Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., Schiff base formation with amines). This property is exploited in designing enzyme inhibitors, such as cholinesterase inhibitors, where the aldehyde acts as a warhead for covalent binding. Computational studies (DFT calculations) can predict charge distribution and reaction pathways .

Q. What experimental and computational approaches are recommended to analyze conflicting bioactivity data across derivatives of this compound?

- Methodological Answer : Discrepancies in biological activity (e.g., IC₅₀ values) may stem from solubility differences or metabolic stability. Address this by:

- Experimental : Measuring logP (octanol/water partition) and conducting stability assays in simulated physiological conditions.

- Computational : Molecular docking (AutoDock Vina) to assess binding mode consistency with target proteins (e.g., acetylcholinesterase).

Cross-validation with in vitro cytotoxicity assays (MTT protocol) ensures specificity .

Q. How can this compound be functionalized for site-specific protein modification, and what analytical methods confirm conjugation efficiency?

- Methodological Answer : The aldehyde group reacts selectively with N-terminal amines or lysine residues under mild acidic conditions (pH 6.5–7.0). For example, triazole-carbaldehyde derivatives are used to modify albumin via reductive amination (NaBH₃CN). Conjugation efficiency is quantified using SDS-PAGE, MALDI-TOF MS for mass shifts, and fluorescence labeling for tracking .

Properties

Molecular Formula |

C9H6N4O3 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

1-(3-nitrophenyl)triazole-4-carbaldehyde |

InChI |

InChI=1S/C9H6N4O3/c14-6-7-5-12(11-10-7)8-2-1-3-9(4-8)13(15)16/h1-6H |

InChI Key |

WHAZRBLEEWXEQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=N2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.